Silux - 1565-94-2

Silux

Catalog Number: EVT-318480
CAS Number: 1565-94-2
Molecular Formula: C29H36O8
Molecular Weight: 512.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Silux is a light-cured, microfilled composite resin material used primarily in dentistry for restorations. [] It is characterized by its smooth surface finish, good aesthetics, and high polishability. [, ] Silux is classified as a microfilled composite due to the small size of its filler particles, typically in the range of 0.04 microns. [, ] The small filler size contributes to its smooth surface and aesthetic appeal. [, ] In scientific research, Silux serves as a representative material for studying the properties and behavior of microfilled dental composites. [] Researchers have investigated its wear resistance, [] marginal adaptation, [, , ] bond strength, [, , , , , , , ] and color stability. [, , ]

Bisphenol A-glycidyl methacrylate (Bis-GMA)

Relevance: Bis-GMA is a primary component of many dental resin composites. While the exact composition of Silux is not detailed, multiple studies use Bis-GMA-based composites as comparison points. This suggests that Silux, in at least one of its forms, may also be Bis-GMA based or that understanding Bis-GMA behavior is relevant to Silux performance. [, , ]

Triethylene Glycol Dimethacrylate (TEGDMA)

Relevance: Similar to Bis-GMA, TEGDMA's presence in other composites used in conjunction with Silux implies potential shared components or at least comparable resin systems. [, ]

Zinc Oxide Eugenol Cement (ZOE)

Relevance: Several studies investigate Silux alongside ZOE cement, particularly examining pulp responses. This suggests that Silux might be considered for some applications where ZOE is traditionally used, or that pulp irritation is a concern being researched in relation to Silux. [, ]

Polymethyl methacrylate (PMMA)

Relevance: While not used with Silux, one study investigating enzymatic degradation of dental materials uses PMMA as part of its control group. This provides context for the broader chemical breakdown processes being studied, which may be relevant to Silux's long-term performance in the oral environment. []

Scotchbond

Clearfil

Charisma

Relevance: Charisma serves as a comparison point to Silux in studies evaluating properties like color stability, marginal adaptation, and microleakage, providing insights into Silux's relative performance in those areas. [, , ]

Source and Classification

Silux falls under the category of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon. This classification highlights its relevance in materials science, particularly in the development of polymers and coatings. The compound's synthesis involves common precursors like bisphenol A, a widely used chemical in plastics, and glycidyl methacrylate, which is known for its ability to form cross-linked structures upon polymerization .

Synthesis Analysis

Methods of Synthesis

The primary method for synthesizing Silux involves a two-step process:

  1. Formation of Bisphenol A-Glycidyl Methacrylate: This initial step combines bisphenol A with glycidyl methacrylate under controlled conditions to form an intermediate compound.
  2. Polymerization: The intermediate undergoes polymerization when exposed to ultraviolet light or in the presence of a catalyst, resulting in the final Silux product.

Technical Details

  • Reagents: The reaction typically requires bisphenol A and glycidyl methacrylate as starting materials.
  • Conditions: Polymerization can be initiated using ultraviolet light or thermal catalysts, influencing the molecular weight and properties of the resulting polymer.
  • Yield: The efficiency of this synthesis can vary based on reaction conditions, including temperature, time, and concentration of reagents.
Molecular Structure Analysis

Structure

Silux's molecular structure consists of a complex arrangement featuring multiple functional groups derived from its precursors. The presence of methacrylate groups allows for further cross-linking during polymerization, contributing to its physical properties.

Data

  • Molecular Weight: Approximately 520.58 g/mol.
  • Structural Features: The compound exhibits characteristics typical of methacrylate-based polymers, including potential for high thermal stability and mechanical strength.
Chemical Reactions Analysis

Reactions Involving Silux

Silux can participate in various chemical reactions typical for methacrylate compounds:

  • Polymerization: Upon exposure to heat or ultraviolet light, Silux can undergo additional polymerization leading to increased molecular weight and altered physical properties.
  • Cross-Linking: The presence of multiple reactive sites enables cross-linking with other polymers or resins, enhancing material properties such as durability and resistance.

Technical Details

  • Reaction Conditions: Optimal conditions for these reactions often include controlled temperatures and specific wavelengths of UV light.
  • Byproducts: Depending on the reaction conditions, various byproducts may form, necessitating purification steps.
Mechanism of Action

Process Overview

The mechanism by which Silux functions primarily revolves around its ability to polymerize and cross-link under specific conditions. When exposed to ultraviolet light or catalysts:

  1. Initiation: Ultraviolet light generates free radicals that initiate the polymerization process.
  2. Propagation: These free radicals react with monomer units (methacrylate groups), leading to chain growth.
  3. Termination: The reaction can terminate through various pathways, including combination or disproportionation reactions.

Data on Mechanism

  • Kinetics: The kinetics of Silux polymerization can be influenced by factors such as light intensity and temperature.
  • Activation Energy: Studies suggest that lower activation energies are required for photoinitiated reactions compared to thermal processes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Silux is typically a viscous liquid or solid depending on its formulation.
  • Thermal Stability: Exhibits good thermal stability up to certain temperatures before degradation occurs.

Chemical Properties

  • Reactivity: Reacts readily with other monomers under UV light, leading to cross-linked networks.
  • Solubility: Soluble in organic solvents but may exhibit limited solubility in water due to its hydrophobic nature.

Relevant Data or Analyses

  • Viscosity Measurements: Important for processing applications; viscosity can vary significantly based on formulation.
  • Thermogravimetric Analysis (TGA): Indicates stability range and decomposition temperatures.
Applications

Silux has a variety of applications across different scientific fields:

  1. Coatings: Used in protective coatings due to its durability and resistance properties.
  2. Adhesives: Employed in adhesive formulations where strong bonding is required.
  3. Composites: Acts as a matrix material in composite applications, enhancing mechanical properties.
  4. Biomedical Applications: Investigated for use in medical devices due to biocompatibility when properly formulated.

These diverse applications underscore the significance of Silux in both industrial settings and research environments, where its unique properties can be leveraged for innovative solutions.

Introduction to Silux: Radiometric Unit & Technological Paradigm

Definition and Etymological Origins of "Silux" as a Hybrid Metric [9]

The term "Silux" is a portmanteau derived from Silicon and Lux, reflecting its foundational basis in silicon photodetector response characteristics and its conceptual lineage from the photometric lux unit. Etymologically:

  • Silicon originates from the Latin "silex" or "silicis," meaning flint or hard stone, acknowledging silicon’s role as the elemental substrate of CMOS detectors [9].
  • Lux stems from the Latin term for light, historically defining illuminance in human vision-centric photometry.

As a metrological unit, Silux defines spectrally weighted irradiance using a custom efficacy function, Silux(λ). This function is a standardized average of the spectral responsivity curves of commercial NIR-enhanced CMOS sensors, spanning 350–1100 nm (visible to near-infrared). One Silux corresponds to the irradiance level producing an equivalent photoelectron generation rate in a reference silicon detector as 1 lux would under standard photopic vision conditions, recalibrated for silicon’s broader spectral range [3] [5].

Table 1: Core Parameters of the Silux Unit

ParameterValue/RangeSignificance
Spectral Range350–1100 nmMatches CMOS detectors' enhanced NIR responsivity
Reference Source2856 K blackbodyStandardized source for unit calibration
Weighting FunctionSilux(λ)Empirically derived from NIR-CMOS sensor averages
Physical InterpretationPhotoelectrons/s/pixelDirectly relates to camera signal generation

Historical Evolution of Radiometric Units in Low-Light Imaging (Pre-Silux Standards)

The quest for standardized low-light quantification preceded Silux through several evolutionary phases:

  • Lux-Based Photometry (Early 20th Century): Relied on the photopic luminosity function V(λ) (380–780 nm), optimized for human vision but inadequate for silicon detectors due to neglect of NIR sensitivity [7].
  • Radiance-Based Metrics (Mid-20th Century): Units like watts/square meter/steradian provided physical irradiance data but failed to account for wavelength-dependent detector quantum efficiency, complicating camera performance predictions.
  • Swux (2010s): A precursor unit for Shortwave Infrared (SWIR) detectors using Indium Gallium Arsenide sensors. While extending into IR, it did not address the spectral characteristics of silicon CMOS systems, leaving a standardization gap for visible-NIR applications [3].

These units proved insufficient for quantifying signal-to-noise in CMOS-based night vision, astronomical imaging, or scientific cameras, where detector quantum efficiency peaks beyond 700 nm—a region poorly weighted by V(λ). The absence of a silicon-optimized unit impeded reproducible comparisons of low-light camera performance across manufacturers and lighting conditions.

Scientific Rationale for Silux in CMOS-Based Detector Systems [3] [9]

Silux emerged as a necessity due to three technological shifts in imaging:

  • NIR Enhancement in CMOS Sensors: Modern CMOS detectors incorporate backside illumination, deep depletion layers, and anti-reflection coatings, elevating quantum efficiency beyond 800 nm—where traditional V(λ) weights drop to near-zero [5].
  • Low-Light Applications: Night vision, biomedical imaging, and astronomical observations require accurate quantification of photon-starved scenes. Silux enables direct computation of photoelectron rates using the formula:[ \text{Photoelectrons/s/pixel} = \text{Irradiance (Silux)} \times \text{Sensor Calibration Factor} ]This bypasses error-prone conversions through human-centric units.
  • Standardization Demands: Commercial CMOS sensors now exhibit convergent spectral responsivity curves, enabling a representative Silux(λ) function. Detectors like the Gigahertz-Optik Silux-3702 implement this function via precision optical filters paired with photodiodes, traceable to national standards [3] [5].

Table 2: Quantum Efficiency Comparison: Human Eye vs. NIR-CMOS

Wavelength (nm)Human Eye V(λ)Typical NIR-CMOS Response
4500.380.60
5501.000.85
6500.110.78
8500.000.45

The Silux unit’s metrological impact is profound: it enables unambiguous characterization of ambient irradiance for predicting camera performance. For instance, a Silux-calibrated radiometer measures irradiance identically to how the camera’s sensor "sees" light, factoring in its spectral response. This allows engineers to correlate measured irradiance directly with image signal-to-noise ratios without bespoke sensor characterization [3] [5]. Applications span from optimizing consumer night-vision systems to calibrating scientific instruments like the QERLIN spectrometer, where detecting single 500 eV X-rays demands ultra-low noise correlatable to incident irradiance [10].

Properties

CAS Number

1565-94-2

Product Name

Silux

IUPAC Name

[2-hydroxy-3-[4-[2-[4-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propoxy]phenyl]propan-2-yl]phenoxy]propyl] 2-methylprop-2-enoate

Molecular Formula

C29H36O8

Molecular Weight

512.6 g/mol

InChI

InChI=1S/C29H36O8/c1-19(2)27(32)36-17-23(30)15-34-25-11-7-21(8-12-25)29(5,6)22-9-13-26(14-10-22)35-16-24(31)18-37-28(33)20(3)4/h7-14,23-24,30-31H,1,3,15-18H2,2,4-6H3

InChI Key

AMFGWXWBFGVCKG-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(COC(=O)C(=C)C)O)O

Synonyms

2-Propenoic acid, 2-methyl-, (1-methylethylidene)bis(4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) ester, homopolymer
Adaptic
Bis GMA
Bis GMA Polymer
Bis GMA Resin
Bis(Phenol A-Glycidyl Methacrylate)
Bis(Phenol A-Glycidyl Methacrylate), Homopolymer
Bis(Phenol A-Glycydyl Methacrylate)
Bis-GMA
Bis-GMA Polymer
Bis-GMA Polymers
Bis-GMA Resin
Bis-GMA Resins
Bisphenol A Glycidyl Methacrylate
Bisphenol A Glycidyl Methacrylate Homopolymer
Bisphenol A Glycidyl Methacrylate Polymer
Bisphenol A-Glycidyl Methacrylate
Bisphenol A-Glycidyl Methacrylate Homopolymer
Bisphenol A-Glycidyl Methacrylate Polymer
Bond, Concise Enamel
Composite Resin, Concise
Composite Resin, Conclude
Composite Resins, Concise
Concise Composite Resin
Concise Composite Resins
Concise Enamel Bond
Concise Enamel Bond System
Concise Resin
Concise Resins
Concise White Sealant
Conclude Composite Resin
Conclude Resin
Delton
Enamel Bond, Concise
Epoxylite 9075
Epoxylite-9075
Epoxylite9075
Kerr Pit and Fissure Sealant
Kerr Sealer
Methacrylate, Bisphenol A-Glycidyl
Nuva Seal
Nuva-Seal
NuvaSeal
Opaque, Panavia
Panavia Opaque
Poly(Bis-GMA)
Polymer, Bis-GMA
Polymers, Bis-GMA
Resin, Bis-GMA
Resin, Concise
Resin, Concise Composite
Resin, Conclude
Resin, Conclude Composite
Resins, Bis-GMA
Resins, Concise
Resins, Concise Composite
Retroplast
Silux

Canonical SMILES

CC(=C)C(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(COC(=O)C(=C)C)O)O

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